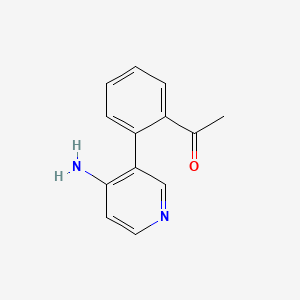
1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone is an organic compound that features a pyridine ring substituted with an amino group and a phenyl ring attached to an ethanone moiety
準備方法
The synthesis of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone can be achieved through a multi-step process involving the following key steps:
Amination Reaction: The starting material, 4-aminopyridine, undergoes an amination reaction with a halogenated phenyl ethanone derivative. This step typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Alkylation Reaction: The intermediate product from the amination reaction is then subjected to an alkylation reaction to introduce the ethanone group. This step may involve the use of an alkyl halide and a suitable catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ethanone group to an alcohol.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be utilized in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The amino group on the pyridine ring can form hydrogen bonds with target molecules, while the phenyl and ethanone moieties can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone can be compared with similar compounds such as:
1-(3-Aminopyridin-4-yl)ethanone: This compound has a similar structure but differs in the position of the amino group on the pyridine ring. This difference can affect its reactivity and biological activity.
1-(2-(4-Methylpyridin-3-yl)phenyl)ethanone: The presence of a methyl group instead of an amino group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Name: this compound
- Molecular Formula: C13H12N2O
- Molecular Weight: 216.25 g/mol
The presence of the aminopyridine moiety suggests potential interactions with various biological targets, particularly in neurological contexts.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group on the pyridine ring can form hydrogen bonds, while the phenyl and ethanone groups may engage in hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanisms
A study investigating neuroprotective agents found that compounds with similar structures to this compound upregulated anti-apoptotic proteins like Bcl-2 and induced autophagy through pathways involving Beclin 1 . This highlights a potential mechanism through which the compound may exert neuroprotective effects.
Case Study: Antiproliferative Activity
In a comparative study, aminopyridine derivatives were evaluated for their ability to induce apoptosis in MCF-7 breast cancer cells. The results indicated that these compounds could effectively reduce cell viability by activating caspase pathways, suggesting a promising avenue for cancer therapy development .
特性
IUPAC Name |
1-[2-(4-aminopyridin-3-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9(16)10-4-2-3-5-11(10)12-8-15-7-6-13(12)14/h2-8H,1H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDMXSXPBBOSHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=C(C=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728044 |
Source


|
| Record name | 1-[2-(4-Aminopyridin-3-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258610-21-7 |
Source


|
| Record name | 1-[2-(4-Aminopyridin-3-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













